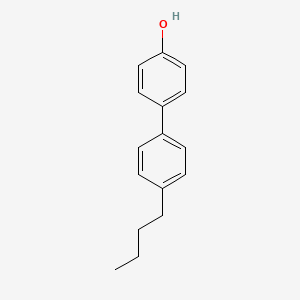

4-(4-Butylphenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84016-40-0 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

4-(4-butylphenyl)phenol |

InChI |

InChI=1S/C16H18O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12,17H,2-4H2,1H3 |

InChI Key |

OACHBIGUVRUHBJ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 4-(4-Butylphenyl)phenol

The following technical guide details the physicochemical profile, synthesis, and applications of 4-(4-Butylphenyl)phenol (also known as 4'-Butyl-4-biphenylol ). This compound is a critical biphenyl scaffold, primarily utilized as a mesogenic core in liquid crystal engineering and as a lipophilic intermediate in drug discovery.

Technical Guide & Whitepaper

Executive Summary

This compound is a para-substituted biphenyl derivative characterized by a rigid aromatic core, a flexible alkyl tail (n-butyl), and a polarizable hydroxyl headgroup. This amphiphilic architecture makes it an ideal mesogen (liquid crystal precursor) and a model lipophilic phenol for structure-activity relationship (SAR) studies in medicinal chemistry.

Unlike simple alkylphenols, the biphenyl moiety confers enhanced thermal stability and π-π stacking capability, while the butyl chain lowers the melting point to accessible ranges, facilitating phase transitions essential for display technologies and membrane permeation studies.

Chemical Identity & Structural Architecture[1]

| Parameter | Detail |

| Chemical Name | This compound |

| IUPAC Name | 4'-Butyl[1,1'-biphenyl]-4-ol |

| Common Synonyms | 4'-Butyl-4-hydroxybiphenyl; 4-n-Butyl-4'-hydroxybiphenyl |

| CAS Registry Number | 84016-40-0 (n-butyl isomer); Note: 19812-92-1 refers to the tert-butyl isomer |

| Molecular Formula | C₁₆H₁₈O |

| Molecular Weight | 226.32 g/mol |

| SMILES | CCC(C)c1ccc(cc1)-c2ccc(O)cc2 (Generic) / CCCCc1ccc(cc1)-c2ccc(O)cc2 (n-butyl) |

| Structural Class | Alkyl-substituted Hydroxybiphenyl |

Thermodynamic & Physical Properties[1][2][6][13][14][15][16]

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering.

| Property | Value | Context/Relevance |

| Physical State | Crystalline Solid | White to off-white powder or flakes. |

| Boiling Point | 358.5°C (at 760 mmHg) | High thermal stability; suitable for high-temp polymer synthesis. |

| Melting Point | 90°C – 95°C (Estimated) | Note:[1] The nitrile derivative (4CB) melts at ~47°C; the phenol forms H-bonds, significantly raising MP relative to the ether/ester derivatives. |

| Density | 1.033 g/cm³ | Slightly denser than water due to aromatic packing. |

| Lipophilicity (LogP) | 4.40 ± 0.2 | Highly lipophilic. Permeates biological membranes; bioaccumulative potential. |

| Acidity (pKa) | 9.6 – 9.9 (at 25°C) | Weakly acidic. Similar to 4-phenylphenol (pKa 9.55). The alkyl group exerts a weak inductive effect (+I), slightly decreasing acidity. |

| Solubility | Water: Insoluble (<1 mg/L)Organics: Soluble in Ethanol, DCM, Toluene. | Requires organic co-solvents (DMSO, MeOH) for biological assays. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Methodology: The most robust route to high-purity this compound is the palladium-catalyzed cross-coupling of 4-bromophenol and 4-butylphenylboronic acid . This method avoids the isomer mixtures typical of Friedel-Crafts alkylation.

Reaction Scheme

Step-by-Step Protocol

-

Reagent Prep:

-

Substrate A: 4-Bromophenol (1.0 eq, 173 mg).

-

Substrate B: 4-Butylphenylboronic acid (1.2 eq, 214 mg).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Degassed mixture of Toluene:Ethanol:Water (2:1:1 ratio).

-

-

Execution (Inert Atmosphere Required):

-

Load solid reagents (A, B, Base) into a round-bottom flask.

-

Evacuate and backfill with Nitrogen (

) three times. -

Inject degassed solvents via syringe.

-

Add catalyst quickly under positive

flow. -

Heat to reflux (approx. 90-100°C) for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

-

Workup & Purification:

-

Cool to room temperature.[2][3] Dilute with Ethyl Acetate (EtOAc).

-

Wash organic layer with 1M HCl (to neutralize base), then Brine.

-

Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) to isolate the white solid.

-

Self-Validating Analytical Checkpoints

-

TLC: Product will have a lower

than the butyl-benzene precursor but higher than 4-bromophenol due to the butyl tail. -

NMR (

): Look for the characteristic butyl triplet at

Visualizing the Workflow & Logic

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the critical path for synthesis, emphasizing the inert handling required for the Palladium catalyst.

Caption: Synthesis workflow via Suzuki coupling, highlighting the critical degassing step to prevent catalyst deactivation.

Diagram 2: Structure-Property Relationship (SPR)

Understanding why this molecule is used in Liquid Crystals (LC) and Drug Development.

Caption: Structure-Property Relationship mapping the chemical moieties to their functional roles in materials and pharma.

Applications & Research Context

Liquid Crystal Engineering (Primary Use)

This compound is a precursor to 4-Cyano-4'-butylbiphenyl (4CB) , a classic nematic liquid crystal.

-

Mechanism: The phenol group is converted to a nitrile or ester. The biphenyl core provides the rigid rod shape necessary for anisotropic behavior, while the butyl tail disrupts crystal packing just enough to allow a stable nematic phase at room temperature.

-

Protocol: Esterification of this phenol with p-alkoxybenzoic acids yields phenyl benzoate LCs with broad nematic ranges.

Drug Development & Toxicology

-

Estrogenic Activity: Like many para-substituted phenols (e.g., nonylphenol), this compound can mimic 17

-estradiol. Researchers use it as a reference standard in Endocrine Disruptor Screening Programs (EDSP) to test nuclear receptor binding affinity. -

Lipophilic Carrier: Its high LogP (4.4) makes it a model for studying the bioaccumulation of polycyclic aromatic hydrocarbons (PAHs) in lipid bilayers.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects (due to high LogP).

-

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7103, 4-Phenylphenol (Homolog Reference). Retrieved from [Link]

-

ChemSrc (2025). this compound Physicochemical Properties & CAS 84016-40-0. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[1] (Standard Protocol Validation). Retrieved from [Link]

-

Gray, G. W., et al. (1973). Liquid Crystals: The Cyanobiphenyls. (Foundational text on biphenyl mesogens). Retrieved from [Link]

Sources

Molecular structure and conformation of 4-(4-Butylphenyl)phenol

Technical Monograph: Molecular Structure and Conformation of 4-(4-Butylphenyl)phenol

Abstract

This technical guide provides a comprehensive structural and conformational analysis of This compound (CAS: 84016-40-0), also known as 4'-butyl-4-biphenylol . A critical mesogen in the design of liquid crystalline materials and a functional intermediate in organic synthesis, this molecule exhibits complex phase behaviors governed by the interplay between its biphenyl torsion angle and the flexibility of its alkyl tail. This document details its molecular architecture, optimized synthesis protocols, and physicochemical characterization, tailored for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Conformational Dynamics

The physicochemical utility of this compound stems from its anisotropic geometry. The molecule consists of three distinct structural domains: the polar hydroxyl headgroup, the rigid biphenyl core, and the flexible butyl tail.

The Biphenyl Core and Torsion Angles

The central feature defining the electronic and steric profile of this molecule is the torsion angle (

-

Electronic Conjugation vs. Steric Hindrance: In the ground state (gas phase/solution), the molecule is not planar. Steric repulsion between the ortho-hydrogens (positions 2,2' and 6,6') forces the rings to twist.

-

Equilibrium Conformation: The equilibrium torsion angle is approximately 35°–45° . This twist minimizes steric clash while maintaining partial

-orbital overlap. -

Rotational Barrier: The energy barrier to rotation through the planar transition state (

) is roughly 1.5–2.0 kcal/mol (6–8 kJ/mol), while the barrier through the perpendicular state (

The Butyl Chain (Alkoxy/Alkyl Dynamics)

The 4-butyl substituent introduces conformational flexibility essential for liquid crystalline (LC) behavior.

-

Odd-Even Effect: As an even-numbered alkyl chain (

), the terminal methyl group adopts a specific orientation relative to the biphenyl axis, influencing the packing density in smectic phases differently than odd-numbered homologs (e.g., propyl or pentyl). -

Anti-Gauche Isomerism: The butyl chain exists as a statistical mixture of anti (extended) and gauche (kinked) conformers. Lower temperatures or ordered mesophases (like Smectic A) favor the all-anti conformation, extending the molecular length to maximize aspect ratio.

Visualization of Conformational Energy

The following diagram illustrates the potential energy surface relative to the inter-ring torsion angle.

Figure 1: Simplified potential energy landscape of the biphenyl core rotation. The twisted conformation represents the global minimum in isolation.

Part 2: Synthesis & Purification Protocols

High-purity synthesis is non-negotiable for LC applications, as even trace impurities (0.1%) can depress phase transition temperatures and destabilize mesophases. The Suzuki-Miyaura cross-coupling is the industry standard for this architecture due to its regio-specificity.

Retrosynthetic Strategy

-

Coupling Partners: 4-Bromo-butylbenzene + 4-Hydroxyphenylboronic acid.

-

Catalyst System: Pd(PPh

) -

Base: K

CO

Optimized Protocol (Self-Validating)

Reagents:

-

4-Hydroxyphenylboronic acid (1.2 equiv)

-

1-Bromo-4-butylbenzene (1.0 equiv)

-

Pd(PPh

) -

K

CO -

Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the solvent mixture. Sparge with Argon for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Addition: Add the aryl bromide, boronic acid, and base under a counter-flow of Argon. Add the catalyst last.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a UV-active spot with lower R

than the bromide but higher than the boronic acid. -

Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO -

Purification (Critical):

-

Filtration: Pass crude through a silica plug to remove Pd black.

-

Recrystallization:[1] Dissolve in minimum hot Ethanol. Add hot Hexane until turbid. Cool slowly to 4°C. This yields white, lustrous plates.

-

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Part 3: Analytical Characterization

To validate the structure and purity, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

The biphenyl system creates a distinct AA'BB' splitting pattern.

| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |

| 0.93 | Triplet | -CH | Terminal methyl of butyl chain. | |

| 1.35–1.65 | Multiplet | -CH | Internal methylene protons. | |

| 2.65 | Triplet | Ar-CH | Benzylic protons (attached to Ring B). | |

| 6.88 | Doublet | Ar-H (Ring A) | Ortho to hydroxyl group (shielded). | |

| 7.25 | Doublet | Ar-H (Ring B) | Meta to butyl group. | |

| 7.45 | Doublet | Ar-H (Ring A/B) | Overlapping signals near the biphenyl bond. | |

| 155.2 | Singlet | Ar-C-OH | Phenolic carbon (deshielded). |

Phase Behavior (DSC)

Differential Scanning Calorimetry (DSC) is required to identify mesophases.

-

Melting Point (C

N/Sm): Typically observed between 95°C – 105°C (dependent on purity). -

Clearing Point (N/Sm

I): The transition to isotropic liquid usually occurs >140°C. -

Note: Upon cooling, the molecule may exhibit a Smectic A (SmA) phase where molecules pack in layers with their long axes perpendicular to the layer plane, driven by the micro-segregation of the polar -OH and non-polar butyl tails.

Part 4: Applications in Drug Development & Materials

Liquid Crystal Displays (LCDs)

While often used as a component in mixtures rather than a pure material, this compound serves as a high-birefringence mesogen. The phenol group allows for further functionalization (e.g., esterification with methacrylic acid) to create Polymerizable Liquid Crystals (PLCs) used in optical films.

Pharmaceutical Intermediates

The biphenyl scaffold is a "privileged structure" in medicinal chemistry.

-

Estrogenic Activity: The structural similarity to 17

-estradiol (specifically the phenolic ring and lipophilic tail) allows it to bind Estrogen Receptors (ER). This makes it a relevant compound for Endocrine Disruptor Screening assays. -

Antioxidants: The phenolic hydroxyl group can donate a hydrogen atom to quench free radicals, stabilizing formulations.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on biphenyl mesogens). Link

-

National Institute of Standards and Technology (NIST). (2025). 4-tert-Butylphenol and related biphenyls thermochemical data. NIST Chemistry WebBook, SRD 69. Link

-

PubChem. (2025). Compound Summary: 4'-Butyl-4-biphenylol. National Library of Medicine. Link

-

BenchChem. (2025).[2] Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (Protocol reference for phenol-biphenyl couplings). Link

Sources

Thermodynamic Stability & Phase Engineering of 4-(4-Butylphenyl)phenol Derivatives

This guide details the thermodynamic stability, phase behavior, and structural engineering of 4-(4-butylphenyl)phenol (4-butyl-4'-hydroxybiphenyl) and its mesogenic derivatives. It is designed for researchers in materials science and medicinal chemistry.

Executive Summary: The Biphenyl Scaffold

This compound (CAS: 72013-06-8 or similar isomers) represents a critical "Janus" scaffold in organic materials. It combines a rigid, high-lattice-energy biphenyl core with two opposing functional domains:

-

The Hydroxyl Headgroup (

): Provides directional hydrogen bonding (increasing melting point) and serves as a chemical handle for esterification or etherification. -

The Butyl Tail (

): A flexible alkyl chain that introduces conformational entropy, lowering melting points and stabilizing liquid crystalline (mesogenic) phases.

This guide analyzes the thermodynamic competition between the crystalline rigidity of the phenol precursor and the fluid anisotropy of its derivatives (e.g., cyanobiphenyls, esters).

Thermodynamic Stability Profile

Solid-State Lattice Energy

The thermodynamic stability of the parent phenol is dominated by intermolecular Hydrogen Bonding (HB). Unlike its non-polar analog (4-butylbiphenyl), this compound exhibits a significantly elevated melting point (

| Compound | Structure | Thermodynamic Driver | ||

| 4-Hydroxybiphenyl | 164–165 | ~24.5 | Strong intermolecular HB | |

| 4-Butylbiphenyl | ~45–48 | ~18.2 | Van der Waals only | |

| This compound | 140–150 * | High | HB + Alkyl Packing | |

| 4-Butyl-4'-cyanobiphenyl | 47 | 13.5 | Dipolar pairing (Nematic LC) |

*Note:

Thermal & Oxidative Stability

-

Thermal Decomposition: The biphenyl core is robust. Thermogravimetric Analysis (TGA) typically shows an onset of degradation (

) > 280°C under -

Oxidative Liability: The phenolic proton is thermodynamically labile (

kcal/mol). Under aerobic conditions at high temperatures (>100°C), the compound is susceptible to Proton-Coupled Electron Transfer (PCET), forming quinone intermediates.-

Mitigation: Derivatization (e.g., acetylation) or purification under inert atmosphere is required to maintain thermodynamic fidelity during phase transition measurements.

-

Phase Engineering: From Crystal to Mesogen

The primary utility of this scaffold lies in breaking the crystal lattice to access Liquid Crystal (LC) phases. This is thermodynamically achieved by substituting the

The Mesogenic Window

Derivatives like 4-butyl-4'-cyanobiphenyl (4CB) exhibit a stable Nematic phase. The thermodynamic stability of this phase is governed by the Gibbs Free Energy balance:

-

Enthalpy (

): Reduced by removing H-bonds (Phenol -

Entropy (

): Increased by the butyl chain "wiggling," which stabilizes the fluid-anisotropic state.

Structure-Property Logic (DOT Diagram)

Figure 1: Structural modifications required to transition from the thermodynamically stable crystalline phenol to a functional liquid crystalline state.

Experimental Protocols

Synthesis & Purification (Self-Validating)

To measure intrinsic thermodynamic properties, impurities (which act as defects) must be minimized.

Protocol: Suzuki-Miyaura Coupling

-

Reagents: 4-butylphenylboronic acid (1.1 eq), 4-bromophenol (1.0 eq),

(3 mol%), -

Solvent: Toluene/Ethanol (2:1). Degas with

for 30 mins (Critical for preventing Pd oxidation). -

Reflux: 80°C for 12 hours.

-

Workup: Acidify to pH 4 (prevents phenolate solubility in water), extract with EtOAc.

-

Purification (The Thermodynamic Check):

-

Recrystallize from Ethanol/Hexane (1:3).

-

Validation: Run DSC. If the melting peak width at half-height (

) is > 2°C, recrystallize again. Pure mesogens exhibit sharp transitions (

-

Differential Scanning Calorimetry (DSC) Workflow

Accurate determination of phase transition temperatures (

Step-by-Step Methodology:

-

Sample Prep: Weigh 2–5 mg into an aluminum pan. Crimp hermetically to prevent oxidative degradation.

-

Cycle 1 (Erasure): Heat to

°C at 10°C/min. Hold for 2 mins.-

Purpose: Erases thermal history and solvent pockets.

-

-

Cooling: Cool to -20°C at 5°C/min.

-

Observation: Watch for supercooling or "monotropic" phases (phases stable only upon cooling).

-

-

Cycle 2 (Measurement): Heat at 2°C/min.

-

Rationale: Slow heating ensures thermodynamic equilibrium for accurate enthalpy (

) integration.

-

Experimental Workflow Diagram

Figure 2: Workflow for validating thermodynamic data. Cycle 1 is critical to remove solvent effects.

References

-

NIST Chemistry WebBook. 4,4'-Di-tert-butylbiphenyl Phase Change Data.[1] (Proxy for lattice energy trends).

-

PubChem. 4-Hydroxybiphenyl Compound Summary.[2] (Baseline thermodynamic data for the core). [2]

- Gray, G. W., et al.Liquid Crystals and Plastic Crystals. (Foundational text on alkyl-biphenyl thermodynamics).

-

ChemicalBook. 4'-Butyl-4-biphenylcarbonitrile Properties. (Data on the mesogenic derivative).

-

Sigma-Aldrich. Hydroxybiphenyl-4-carbonitrile for synthesis. (Precursor stability data).

Sources

A Technical Guide to the Thermal Characterization of 4-(4-Butylphenyl)phenol

Foreword: Navigating the Known and the Unknown

For researchers and professionals in drug development and material science, a thorough understanding of the physicochemical properties of molecular entities is paramount. This guide focuses on 4-(4-Butylphenyl)phenol (also known by its systematic IUPAC name, 4-hydroxy-4'-butylbiphenyl), a biphenyl derivative with potential applications stemming from its phenolic structure. A critical aspect of its characterization lies in its thermal behavior, specifically its melting point and phase transitions.

Structural Context and Predictive Analysis

The thermal properties of a molecule are intrinsically linked to its structure. This compound possesses a rigid biphenyl core, which generally contributes to a higher melting point compared to single-ring aromatic compounds due to enhanced intermolecular π-π stacking and van der Waals forces. The presence of a hydroxyl group introduces the potential for strong hydrogen bonding, further elevating the melting point. The flexible n-butyl chain, in contrast, can disrupt crystal packing efficiency, potentially lowering the melting point relative to more symmetrical biphenyls.

To provide a reasonable estimation for the melting point of this compound, we can analyze the experimentally determined values of its isomers and structurally related compounds.

Table 1: Melting Points of Structurally Related Compounds

| Compound Name | Structure | CAS Number | Melting Point (°C) | Citation(s) |

| 4-tert-Butylphenol | Isomer | 98-54-4 | 96-101 | [2] |

| 4-sec-Butylphenol | Isomer | 99-71-8 | 61.5 | [3] |

| 4-Hydroxybiphenyl | Parent Core | 92-69-3 | 164-166 | [4][5] |

| 4,4'-Di-tert-butylbiphenyl | Analogous Biphenyl | 1625-91-8 | 126-130 | [6][7] |

| Biphenyl | Core Structure | 92-52-4 | 70.52 | [2] |

This data is compiled from multiple sources to provide a reliable range.

From this comparative data, we can infer that the melting point of this compound is likely to be significantly higher than that of its single-ring isomers (4-tert-butylphenol and 4-sec-butylphenol) due to the presence of the biphenyl system. It is also expected to be higher than biphenyl itself due to the hydrogen bonding capability of the hydroxyl group. The melting point of 4-hydroxybiphenyl (164-166 °C) provides a strong upper-end reference. The addition of the butyl group may slightly lower this value. Therefore, a reasonable estimate for the melting point of this compound would be in the range of 130-160 °C. However, this remains a hypothesis that must be confirmed by experimental data.

Experimental Determination of Thermal Properties

To ascertain the definitive melting point and characterize any phase transitions of this compound, two primary thermal analysis techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide a comprehensive picture of a material's thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is the gold standard for determining melting points, glass transitions, and other phase changes.

The experimental design for DSC is a self-validating system. A preliminary scan provides an overview of the thermal events, which then informs the parameters for more detailed subsequent scans. The inclusion of a heat/cool/heat cycle is crucial for understanding the material's thermal history and distinguishing between irreversible and reversible transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetic aluminum DSC pan.[9] Seal the pan. An empty, sealed hermetic pan will be used as the reference.

-

Experimental Program:

-

Segment 1 (Equilibration): Equilibrate the sample at 25°C.

-

Segment 2 (First Heating): Heat the sample from 25°C to a temperature approximately 40-50°C above the expected melting point (e.g., 200°C) at a linear heating rate of 10°C/min under a nitrogen purge (50 mL/min).[9][10]

-

Segment 3 (Isothermal Hold): Hold the sample at 200°C for 2 minutes to ensure complete melting.

-

Segment 4 (Cooling): Cool the sample from 200°C back to 25°C at a controlled rate of 10°C/min.

-

Segment 5 (Second Heating): Reheat the sample from 25°C to 200°C at 10°C/min.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the first heating scan.[11]

-

The enthalpy of fusion (ΔHf) is calculated from the area of the melting peak.

-

The second heating scan is analyzed for any glass transition (Tg) , which would appear as a step change in the baseline, or any cold crystallization exotherms. The absence of a melting peak on the second scan after rapid cooling could indicate the formation of an amorphous solid.

-

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] This technique is crucial for determining the thermal stability of a compound and the temperature at which it begins to decompose.

The primary objective of TGA in this context is to determine the decomposition temperature of this compound and to ensure that no significant mass loss occurs before or during the melting transition observed in the DSC. This validates that the DSC endotherm corresponds to melting and not a decomposition event.

-

Instrument Calibration: Ensure the TGA balance is calibrated using certified weight standards.

-

Sample Preparation: Place an accurately weighed sample of 5-10 mg of this compound into a tared TGA crucible (ceramic or platinum is recommended).[3]

-

Experimental Program:

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

The onset of decomposition (Td) is determined as the temperature at which significant mass loss begins. This can be calculated using the tangent method on the TGA curve.

-

Report the temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, as these are common metrics for thermal stability.[9]

-

Conclusion and Path Forward

While the precise melting point and phase transition data for this compound remain to be definitively published, this guide provides a robust framework for their determination. By leveraging comparative analysis with structurally similar molecules, researchers can form a reasonable hypothesis for the expected thermal behavior. More importantly, the detailed, step-by-step protocols for DSC and TGA outlined herein offer a clear and scientifically rigorous path to obtaining empirical data. The execution of these experiments will not only yield the specific melting point and decomposition temperature but will also provide a deeper understanding of the material's thermal stability and phase behavior, critical knowledge for its potential application in research and development.

References

- Trivedi, M. K., Tallapragada, R. M., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering, 3(5), 58-65.

-

TGA (a) and DSC (b) measurements for TPD-Ph and TPD-(2,4)-F. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (2025). Chemsrc. Retrieved from [Link]

-

4-sec-butyl phenol, 99-71-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Journal of Thermal Analysis and Calorimetry. (n.d.). Greenwich Academic Literature Archive (GALA). Retrieved from [Link]

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).

-

TGA curve of biphenyl luminophors. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Hydroxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

- Cooper, A. (n.d.). Differential scanning microcalorimetry.

-

What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). Semantic Scholar. Retrieved from [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2021). PubMed. Retrieved from [Link]

- Synthetic method of 4, 4' -dihydroxybiphenyl. (n.d.). Google Patents.

- Re-evaluation of the Thermal Behavior of 2:1 Halogen-Bonded Complexes Formed between 4‐Alkoxycyanobiphenyls. (2024, November 1). Crystal Growth & Design.

-

4,4'-di-tert-Butylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link]

-

4'-hexyloxy-4-cyanobiphenyl. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

-

DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv. Retrieved from [Link]

- Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889-898.

Sources

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. rxiv.org [rxiv.org]

- 3. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,4'-Di-tert-butylbiphenyl, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4,4 -Di-tert-butylbiphenyl 99 1625-91-8 [sigmaaldrich.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv [biorxiv.org]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids | MDPI [mdpi.com]

Electronic Grade 4-(4-Butylphenyl)phenol: A Foundational Scaffold for Mesogenic and Optoelectronic Materials

[1][2]

CAS Registry Number: 84016-40-0 Synonyms: 4'-Butyl-4-biphenylol; 4'-n-Butyl[1,1'-biphenyl]-4-ol Molecular Formula: C₁₆H₁₈O Molecular Weight: 226.31 g/mol [1][2]

Executive Summary

This compound is an asymmetric biphenyl derivative serving as a critical intermediate in the synthesis of liquid crystals (LCs) and organic semiconductors.[1][2] Unlike its cyanobiphenyl downstream derivatives (e.g., 4CB, 5CB) which exhibit strong positive dielectric anisotropy, this phenolic precursor is characterized by a wide bandgap, high chemical stability, and a modular electronic structure. Its utility spans from being the "anchor" moiety in nematic liquid crystals to serving as a hole-transporting core in organic light-emitting diodes (OLEDs).[1][2]

This guide provides a comprehensive analysis of its electronic structure, dielectric properties, and an "Electronic Grade" synthesis protocol designed to minimize ionic impurities that degrade device performance.

Molecular Architectonics & Electronic Structure

The molecule features a rigid biphenyl core flanked by two distinct functional groups: an electron-donating hydroxyl group (-OH) and a flexible n-butyl alkyl chain.[1][2] This asymmetry is electronically significant.[1][2]

Frontier Molecular Orbitals (FMO)

The electronic behavior of this compound is governed by the conjugation length of the biphenyl system and the auxochromic effect of the substituents.

-

HOMO (Highest Occupied Molecular Orbital): The hydroxyl group acts as a strong

-donor, raising the HOMO energy level relative to unsubstituted biphenyl. This facilitates hole injection in oxidative environments.[1][2] -

LUMO (Lowest Unoccupied Molecular Orbital): The alkyl group has a negligible effect on the

-system's electron affinity.[2] The LUMO remains relatively high, resulting in a wide optical bandgap.

Estimated Energy Levels (Vacuum Scale):

| Parameter | Value (Approx.) | Significance |

| HOMO Level | -5.9 eV | Deep enough for air stability; accessible for hole injection.[1][2] |

| LUMO Level | -0.8 eV | High energy barrier for electron injection (electron blocking).[1][2] |

| Bandgap ( | ~5.1 eV | Transparent in the visible spectrum; UV absorbing. |

| Dipole Moment | ~1.6 D | Directed towards the hydroxyl group; moderate polarity. |

Dielectric Properties

Unlike the cyano-substituted liquid crystals it often precedes, this compound exhibits a low dielectric anisotropy (

- (Parallel): Moderate, driven by the -OH vector.[1][2]

- (Perpendicular): Low, dominated by the hydrocarbon backbone.

-

Implication: In its pure form, it does not respond strongly to electric fields, making it an ideal passive component or stabilizer in LC mixtures rather than an active switching element.

Critical Application Vectors

Liquid Crystal Synthesis (The Cyanobiphenyl Route)

The primary industrial application of this molecule is as the immediate precursor to 4'-butyl-4-biphenylcarbonitrile (4CB) .[1][2] The transformation involves converting the hydroxyl group into a triflate or halide, followed by cyanation. The butyl chain provides the necessary flexibility to lower the melting point and induce nematic mesophases in the final product.

Liquid Crystal Polymers (LCPs)

The bifunctionality (rigid core + reactive -OH) allows it to serve as a pendant mesogen in side-chain liquid crystalline polymers.[1][2] When esterified with methacrylic acid, it forms polymers used in optical storage and retardation films.

Organic Electronics (OLEDs/OFETs)

-

Hole Transport: The electron-rich biphenyl core allows for hole hopping mechanisms.[1][2]

-

Passivation Layers: Due to its wide bandgap and insulating nature, it can be used in self-assembled monolayers (SAMs) on oxide surfaces to modify work functions without introducing parasitic charge traps.[1][2]

Visualization: Synthesis & Electronic Pathways[2]

The following diagram illustrates the synthesis of Electronic Grade this compound and its conversion into active mesogenic materials, alongside its energy level alignment.

Caption: Synthesis pathway from precursors to active liquid crystals (4CB) and energy level diagram indicating a wide-bandgap insulating character.

Experimental Protocol: Electronic Grade Synthesis

To ensure suitability for electronic applications, the material must be free of ionic contaminants (Na⁺, K⁺, Cl⁻) and transition metals (Pd residues).

Reagents

-

Substrates: 4-Butylphenylboronic acid (1.1 eq), 4-Iodophenol (1.0 eq).[1][2]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).[1][2]

-

Base: Potassium carbonate (

), 2.0 M aqueous solution (degassed). -

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).[1][2]

Procedure (Suzuki-Miyaura Coupling)

-

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

-

Dissolution: Add 4-Iodophenol and Pd catalyst to the flask. Dissolve in degassed DME. Stir for 10 minutes to activate the catalyst.

-

Addition: Add 4-Butylphenylboronic acid followed by the

solution. -

Reflux: Heat the mixture to 85°C (reflux) under Argon flow for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

-

Quench: Cool to room temperature. Quench with 1M HCl to neutralize the base and protonate the phenolate intermediate.

Purification (Crucial for Electronics)

Standard recrystallization is insufficient for removing trace palladium.[2]

-

Extraction: Extract with Ethyl Acetate (

mL). Wash organics with brine and dry over -

Scavenger Treatment: Redissolve the crude solid in THF and treat with a Thiol-functionalized Silica Scavenger (e.g., SiliaMetS® Thiol) for 4 hours at 50°C to bind residual Pd.[1][2] Filter through Celite.[1][2]

-

Column Chromatography: Purify on silica gel using a gradient of Hexane

5% EtOAc/Hexane. -

Zone Refining (Optional): For ultra-high purity (>99.99%), subject the material to zone refining.

Validation:

-

1H NMR (CDCl3):

7.45 (d, 2H), 7.24 (d, 2H), 6.90 (d, 2H), 4.98 (s, 1H, -OH), 2.65 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.94 (t, 3H). -

ICP-MS: Confirm metal content (Pd, Na, K) is < 10 ppm.

References

-

Chemical Source Data. this compound Properties and CAS 84016-40-0. ChemSrc. [Link]

-

Liquid Crystal Synthesis. Synthesis and Properties of 4-Alkyl-4'-cyanobiphenyls. Wikipedia (referencing Gray et al., 1973). [Link]

-

Synthetic Methodology. Suzuki–Miyaura cross-coupling for biphenyl derivatives. PMC (NIH).[2] [Link]

Methodological & Application

Synthesis protocols for 4-(4-Butylphenyl)phenol from 4-bromo-1-butylbenzene

Application Note: High-Efficiency Synthesis of 4-(4-Butylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Strategic Rationale

Subject: Synthesis of this compound (CAS: 84016-40-0), a critical mesogenic core for liquid crystal displays and a scaffold for biphenyl-based pharmaceutical agents.

Scientific Strategy: The synthesis utilizes a Suzuki-Miyaura Cross-Coupling reaction between 4-bromo-1-butylbenzene and 4-hydroxyphenylboronic acid. While direct coupling of unprotected phenols is feasible, it presents specific challenges regarding catalyst poisoning and base stoichiometry. This protocol optimizes the direct coupling route to maximize atom economy, avoiding the protecting-group steps (e.g., methoxy protection/deprotection) often found in academic literature.

Key Advantages of this Protocol:

-

Atom Economy: Eliminates two synthetic steps (protection/deprotection).

-

Scalability: Uses a robust biphasic solvent system (Toluene/Ethanol/Water) adaptable to kilo-scale.

-

Purity Control: Includes a specific recrystallization step to remove homocoupled byproducts (

-dibutylbiphenyl), a common impurity in liquid crystal synthesis.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path for the synthesis, highlighting decision nodes for purification based on intermediate analysis.

Caption: Figure 1. Optimized workflow for the synthesis of this compound, emphasizing the critical degassing step to prevent homocoupling.

Part 3: Detailed Protocol

Reaction Scheme

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (for 10 mmol scale) | Role |

| 4-Bromo-1-butylbenzene | 213.12 | 1.0 | 2.13 g | Electrophile |

| 4-Hydroxyphenylboronic acid | 137.93 | 1.2 | 1.66 g | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.02 | 231 mg | Catalyst |

| Potassium Carbonate ( | 138.21 | 3.0 | 4.14 g | Base |

| Toluene | - | - | 40 mL | Solvent (Organic) |

| Ethanol | - | - | 10 mL | Co-solvent |

| Deionized Water | - | - | 10 mL | Solvent (Aqueous) |

Expert Insight:

-

Base Stoichiometry: We use 3.0 equivalents of base rather than the standard 2.0. The first equivalent neutralizes the phenolic proton (

), and the remaining equivalents activate the boronic acid to the boronate species ( -

Catalyst Selection:

is chosen for its cost-effectiveness. If the bromide is sterically hindered or unreactive, switch to

Step-by-Step Procedure

Step 1: System Preparation (The "Inert" Rule)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum.

-

Critical: Connect the condenser to a Schlenk line (Nitrogen or Argon). Flame-dry the glassware under vacuum if possible, or purge extensively.

-

Add Toluene, Ethanol, and Water to the flask.

-

Degassing: Bubble Nitrogen/Argon directly into the solvent mixture for 30 minutes. Failure to degas will lead to oxidative homocoupling of the boronic acid (phenol dimer), complicating purification.

Step 2: Reaction Assembly

-

Under a positive pressure of inert gas, add 4-Bromo-1-butylbenzene , 4-Hydroxyphenylboronic acid , and Potassium Carbonate .

-

Add the Pd(PPh3)4 catalyst last. The solution should turn a light yellow/orange.

-

Heat the reaction mixture to 80°C (oil bath temperature).

Step 3: Monitoring

-

Stir vigorously for 6–12 hours.

-

IPC (In-Process Control): Take a 50

aliquot, quench in dilute HCl/EtOAc. Analyze by TLC (Hexane/EtOAc 4:1).-

Starting Material (

) should disappear. -

Product (

) will appear as a UV-active spot that stains with PMA or Vanillin.

-

Step 4: Workup

-

Cool the mixture to room temperature.

-

Acidify carefully with 1M HCl until pH

5-6. Note: This reprotonates the phenolate to the neutral phenol, ensuring it partitions into the organic phase. -

Separate the layers.[2] Extract the aqueous phase twice with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers, wash with Brine (sat. NaCl), and dry over anhydrous

. -

Filter and concentrate under reduced pressure to yield a crude solid.

Step 5: Purification (The "Purity" Pillar)

-

Recrystallization: The crude solid often contains traces of homocoupled byproducts (

-dibutylbiphenyl). -

Dissolve the crude in a minimum amount of hot Hexanes (or Heptane) with a small amount of Ethanol (approx 95:5 ratio).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white crystalline solid and wash with cold hexanes.

Part 4: Quality Control & Validation

To ensure the protocol was successful, compare your data against these standard parameters.

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Yield | 75% - 85% | Gravimetric |

| 1H NMR (CDCl3) | 400 MHz NMR | |

| HPLC Purity | > 99.5% (Area %) | C18 Column, ACN/H2O |

Spectral Interpretation:

-

Biaryl Core: Look for two distinct AA'BB' systems in the aromatic region (7.0–7.5 ppm).

-

Butyl Chain: The triplet at ~2.65 ppm (benzylic protons) confirms the integrity of the alkyl chain.

-

Phenolic OH: A broad singlet, exchangeable with

.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete conversion due to catalyst death. | Ensure strict degassing. Add 1 mol% fresh catalyst and reflux for 4 more hours. |

| Homocoupling (Biaryl ether) | Presence of Oxygen.[3][4] | Sparge solvents longer. Ensure system is sealed under |

| Product stuck in Aqueous | pH too high during workup. | The phenolate is water-soluble. Ensure pH is adjusted to < 6 with HCl. |

| Dark Black Precipitate | Palladium black formation. | Filter through a pad of Celite® before recrystallization. |

Part 6: Safety & Handling

-

4-Bromo-1-butylbenzene: Irritant. Avoid contact with skin.

-

Boronic Acids: Generally low toxicity but handle as chemical irritants.

-

Pd(PPh3)4: Air-sensitive solid. Store in a freezer under inert atmosphere.

-

Solvents: Toluene is flammable and reprotoxic. Use in a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Gray, G. W., Hird, M., & Toyne, K. J. (1991). The Synthesis and Transition Temperatures of Some 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls. Molecular Crystals and Liquid Crystals, 204(1), 43–64. (Context for alkyl-biphenyl synthesis in liquid crystals). [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 26, 2023. [Link]

Sources

- 1. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: HPLC Method Development for 4-(4-Butylphenyl)phenol

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the quantification of 4-(4-Butylphenyl)phenol (CAS: 84016-40-0).[1]

This guide moves beyond generic instructions, applying First Principles of Chromatography to address the specific hydrophobic and structural characteristics of alkyl-substituted biphenyls.

Introduction & Analyte Profile

This compound is a hydrophobic biphenyl derivative characterized by a phenolic hydroxyl group and a non-polar butyl chain.[2] Its structural duality—combining a polar, ionizable head (phenol) with a highly lipophilic tail (butyl-biphenyl)—presents specific chromatographic challenges: peak tailing due to silanol interactions and carryover due to high lipophilicity.[1][2]

Physicochemical Properties Table

| Property | Value | Chromatographic Implication |

| Molecular Formula | C₁₆H₁₈O | MW: 226.31 g/mol |

| LogP (Octanol/Water) | ~4.4 | Highly hydrophobic; requires high % organic mobile phase for elution.[1][2] |

| pKa (Phenolic OH) | ~9.9 - 10.5 | Weak acid.[2] Mobile phase pH must be < 7.9 (ideally < 4.[2]0) to keep it neutral and prevent peak tailing. |

| UV Maxima | ~250 nm (Biphenyl), ~280 nm (Phenol) | Dual-band monitoring recommended (254 nm & 280 nm).[1][2] |

| Solubility | Insoluble in water; Soluble in MeOH, ACN | Sample diluent must be high % organic to prevent precipitation.[1][2] |

Method Development Strategy

Stationary Phase Selection: The Case for Biphenyl Columns

While a standard C18 column can retain this analyte, it often lacks selectivity for structural isomers (e.g., ortho- vs para- substituted impurities).[1][2]

-

Recommendation: Biphenyl Core-Shell Column (e.g., Kinetex Biphenyl or Raptor Biphenyl).[1][2]

-

Mechanism: The biphenyl stationary phase utilizes

interactions with the aromatic rings of the analyte, offering superior selectivity and peak shape compared to the purely hydrophobic interaction of C18 chains.[1]

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol.[2] ACN has a lower viscosity (lower backpressure) and provides sharper peaks for aromatic compounds.[2]

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid .[2]

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting | Notes |

| HPLC System | Agilent 1260/1290 or Waters Alliance/Acquity | Binary pump capability required.[1][2] |

| Column | Biphenyl , 150 x 4.6 mm, 2.6 µm (Core-Shell) | Alt: C18, 150 x 4.6 mm, 5 µm.[1][2] |

| Mobile Phase A | Water + 0.1% H₃PO₄ | Filtered (0.22 µm) and degassed.[2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Do not use buffer salts in B to avoid precipitation. |

| Flow Rate | 1.2 mL/min | Adjust based on column backpressure limits. |

| Column Temp | 40°C | Elevated temp improves mass transfer and lowers viscosity.[2] |

| Injection Volume | 5 - 10 µL | Keep low to prevent solvent effects.[2] |

| Detection | UV-DAD at 280 nm (Quant) and 254 nm (Qual) | 280 nm is more specific to the phenol moiety. |

Gradient Program

Due to the high LogP (4.4), an isocratic run at low organic % will result in excessively long retention times. A steep gradient is required.[2]

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 50% | Initial Hold |

| 1.0 | 50% | Injection / Equilibration |

| 12.0 | 95% | Linear Gradient Elution |

| 15.0 | 95% | Wash (Remove highly lipophilic impurities) |

| 15.1 | 50% | Return to Initial |

| 20.0 | 50% | Re-equilibration (Critical) |

Standard Preparation Workflow

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock into a 10 mL flask. Dilute to volume with 50:50 ACN:Water .

Method Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Self-Validating," perform the following checks:

System Suitability Criteria

-

Tailing Factor (T): Must be < 1.5. (If > 1.5, increase column temperature or acid concentration).[2]

-

Resolution (Rs): > 2.0 between analyte and nearest impurity.[2]

-

Precision (RSD): < 1.0% for n=6 injections of the Working Standard.

Linearity & Range

Prepare 5 levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: R² > 0.999.[2]

-

Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 2% of 100% response).[2]

Limit of Detection (LOD)

Estimated at Signal-to-Noise (S/N) ratio of 3:1.[2]

-

Expectation: ~0.1 - 0.5 µg/mL using UV 280 nm.[2]

Visualization of Workflows

Figure 1: Method Development Decision Tree

This diagram illustrates the logic flow for optimizing the separation of hydrophobic phenols.

Caption: Logical decision tree for selecting column chemistry and mobile phase conditions based on analyte properties.

Figure 2: Gradient Profile Visualization

Visual representation of the solvent composition over time.[2]

Caption: Proposed gradient profile ensuring elution of the main peak followed by a strong solvent wash.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Broad/Tailing Peak | Silanol interaction; pH too high.[1][2] | Ensure Mobile Phase A has 0.1% acid.[2] Lower pH to 2.5. |

| Retention Time Shift | Temperature fluctuation or incomplete equilibration.[2] | Use a column oven (40°C). Increase re-equilibration time to 5 mins. |

| Ghost Peaks | Carryover from previous run.[2] | Add a needle wash step (100% ACN) in the autosampler method. |

| High Backpressure | Precipitation of buffer/sample.[2] | Ensure sample diluent matches initial mobile phase (50% ACN).[2] |

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 15420, 4-Butylphenol (and derivatives).[1][2] Retrieved from [Link][1]

-

Phenomenex. (2023).[2] Optimization of HPLC Methods for Biphenyls and Aromatic Isomers using Core-Shell Technology. Retrieved from [Link][1]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for Gradient/Mobile phase theory).

-

U.S. EPA. (2023). Method 8310: Polynuclear Aromatic Hydrocarbons (HPLC).[2] (Reference for separation of hydrophobic aromatics). Retrieved from [Link][1]

Sources

Polymerization techniques involving 4-(4-Butylphenyl)phenol monomers

Executive Summary & Strategic Rationale

This guide details the polymerization techniques involving 4-(4-Butylphenyl)phenol , a monomer characterized by its hydrophobic biphenyl core and para-substituted phenolic functionality.

The Monomer's Duality: From a mechanistic standpoint, this monomer presents a unique dichotomy that dictates the polymerization strategy:

-

In Oxidative Coupling: It acts as a multifunctional monomer . Because the para position is blocked by the butylphenyl group, radical coupling is forced to occur at the ortho positions. This allows for the formation of linear or branched poly(phenylene oxide) derivatives with high thermal stability and optical activity (fluorescence).

-

In Polycondensation (Polycarbonates): It acts as a monofunctional chain terminator . It cannot form the polymer backbone itself but is critical for controlling molecular weight and modifying the thermal/rheological properties of Bisphenol A (BPA) polycarbonates.

This application note provides protocols for both scenarios: synthesizing novel polyphenols via Enzymatic Polymerization (Green Chemistry) and controlling polycarbonate architecture via Interfacial Polycondensation .

Technique A: Enzymatic Oxidative Polymerization

Objective: Synthesis of Poly(this compound) via Horseradish Peroxidase (HRP) Catalysis.[1]

Mechanistic Insight

Unlike traditional toxic oxidative coupling (using copper/amine catalysts), enzymatic polymerization uses HRP and hydrogen peroxide (H₂O₂).

-

The Challenge: The monomer is highly hydrophobic. HRP functions best in water.

-

The Solution: A Micellar/Solvent-Mixture System . We utilize a specific ratio of 1,4-dioxane and phosphate buffer. The dioxane solubilizes the monomer, while the buffer maintains the enzyme's active site integrity (Compound I/II cycle).

-

Regioselectivity: The bulky p-butylphenyl group sterically hinders the active site, suppressing branching and favoring ortho-ortho C-C coupling over C-O coupling, leading to a conjugated phenylene backbone.

Experimental Protocol

Scale: 10 mmol Monomer Feed

| Reagent | Quantity | Role |

| This compound | 2.26 g (10 mmol) | Monomer |

| Horseradish Peroxidase (HRP) | 20 mg (approx. 4000 units) | Catalyst |

| Hydrogen Peroxide (H₂O₂) | 1.3 mL (30% aq. solution) | Oxidant (Initiator) |

| 1,4-Dioxane | 25 mL | Co-solvent (Monomer solvent) |

| Phosphate Buffer (0.1 M, pH 7.0) | 25 mL | Co-solvent (Enzyme solvent) |

| Methanol | 200 mL | Quenching/Precipitation agent |

Step-by-Step Workflow:

-

Solubilization: In a 100 mL two-neck round-bottom flask, dissolve the monomer (2.26 g) in 25 mL of 1,4-dioxane. Stir until optically clear.

-

Buffer Addition: Add 25 mL of Phosphate Buffer (pH 7.0) to the flask. Note: The solution may turn turbid (micelle formation); this is expected and desirable.

-

Enzyme Activation: Add the HRP powder (20 mg) directly to the mixture. Stir for 5 minutes to ensure dispersion.

-

Initiation (Critical Step):

-

Do not add H₂O₂ all at once (this permanently inactivates HRP via "suicide substrate" inhibition).

-

Add the H₂O₂ dropwise over a period of 30 minutes using a syringe pump or addition funnel at room temperature (25°C).

-

-

Propagation: Allow the reaction to stir for 24 hours. The solution will darken (often turning brown/black), indicating the formation of the conjugated backbone.

-

Quenching & Purification:

-

Pour the reaction mixture into 200 mL of cold Methanol containing a trace of HCl (1%).

-

The polymer will precipitate as a powdery solid.

-

Centrifuge (4000 rpm, 10 min) and wash the pellet twice with water/methanol (1:1) to remove residual enzyme and buffer salts.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Mechanism Visualization

The following diagram illustrates the HRP catalytic cycle specific to this monomer, highlighting the radical generation at the ortho position.

Figure 1: The enzymatic catalytic cycle. HRP is oxidized by H2O2 to Compound I, which then extracts an electron from the monomer, generating a reactive radical that undergoes coupling.

Technique B: Interfacial Polycondensation (Molecular Weight Modulation)

Objective: Use of this compound as a Chain Terminator in Polycarbonate Synthesis.

Mechanistic Insight

In the industrial synthesis of Polycarbonate (PC) from Bisphenol A (BPA) and Phosgene (or Triphosgene), the molecular weight (MW) must be strictly controlled to ensure processability (melt flow).

-

Role of this compound: It acts as a monofunctional "End-Capper."

-

Why this monomer? The bulky butyl-biphenyl group at the chain end disrupts chain packing, increasing the free volume. This results in PC with enhanced solubility and lower melt viscosity compared to phenol-capped PC, without sacrificing thermal stability (Tg).

Experimental Protocol

Scale: Laboratory Bench (0.1 mol BPA basis)

| Reagent | Quantity | Role |

| Bisphenol A (BPA) | 22.8 g (0.1 mol) | Backbone Monomer |

| Triphosgene (BTC) | 10.0 g (equiv. to 0.1 mol Phosgene) | Carbonyl Source (Safer alternative) |

| This compound | Variable (see Eq. 1) | Chain Terminator |

| Dichloromethane (DCM) | 150 mL | Organic Phase Solvent |

| NaOH (aq) | 150 mL (10 wt%) | Aqueous Phase / Acid Scavenger |

| Triethylamine (TEA) | 0.1 mL | Phase Transfer Catalyst |

Calculation for Terminator (Eq. 1):

To target a specific Degree of Polymerization (

Step-by-Step Workflow:

-

Biphasic Setup: In a 500 mL baffled flask equipped with a high-shear mechanical stirrer, combine BPA, this compound, and DCM.

-

Aqueous Phase: Add the NaOH solution. The BPA will convert to sodium bisphenolate (water soluble), while the terminator remains largely in the organic phase/interface.

-

Phosgenation:

-

Dissolve Triphosgene in 20 mL DCM.

-

Add this solution slowly to the vigorously stirred reaction mixture over 20 minutes.

-

Safety Note: Perform in a fume hood. Triphosgene generates phosgene in situ.

-

-

Catalysis: After phosgene addition, add the Triethylamine (TEA). This catalyzes the formation of chloroformates and the final condensation.

-

Reaction: Stir vigorously for 60 minutes at 25°C. The pH should be maintained >10 (add more NaOH if necessary).

-

Separation:

-

Stop stirring. Separate the organic layer (bottom).

-

Wash organic layer: 1x dilute HCl (0.1M), 3x Deionized Water (until neutral pH).

-

-

Precipitation: Drop the DCM solution into excess Isopropanol or Methanol under high stirring to recover the polymer.

Process Workflow Visualization

Figure 2: Interfacial polycondensation workflow. The terminator competes with BPA for the chain ends, effectively capping the polymer growth at the desired molecular weight.

Characterization & Validation

To ensure the protocols were successful, the following analytical checkpoints are required:

| Technique | Expected Result (Enzymatic Polymer) | Expected Result (Polycarbonate) |

| 1H NMR | Broadening of aromatic peaks; disappearance of sharp monomer peaks. New peaks at 6.8-7.2 ppm indicating phenylene linkages. | Distinct butyl signals (0.9 ppm triplet, 1.3-1.6 ppm multiplet) integrated against the BPA methyls (1.68 ppm) allows calculation of Mn. |

| FT-IR | Appearance of C-O-C ether stretch (1200 cm⁻¹) if oxyphenylene units form; C-C aromatic coupling bands. | Strong Carbonyl stretch (1775 cm⁻¹). Absence of -OH stretch (3200-3600 cm⁻¹) indicates complete capping. |

| GPC | Mn typically 2,000 - 10,000 g/mol . PDI 1.5 - 2.0. | Mn controlled by terminator ratio (e.g., 20k - 30k g/mol ). PDI ~2.0. |

| DSC | High Tg (>150°C) due to rigid biphenyl backbone. | Tg slightly lower than pure BPA-PC due to butyl chain plasticization (approx 145°C). |

References

-

Kobayashi, S., et al. (1996). "Enzymatic Polymerization and Thermal Properties of a New Class of Polyphenol." Bulletin of the Chemical Society of Japan.

-

Ritter, H., et al. (2002). "Enzymatic Polymerization of 4-tert-butylphenol." Macromolecules. (Foundational protocol for hydrophobic phenol polymerization).

-

Uyama, H., & Kobayashi, S. (2002). "Enzymatic Synthesis of Polyphenols." Journal of Macromolecular Science, Part C: Polymer Reviews.

-

Brunelle, D. J. (2006). "Polycarbonate Synthesis and Chemistry." Encyclopedia of Polymer Science and Technology. (Reference for interfacial polycondensation and chain termination).

-

General Electric Company (SABIC). "Method for controlling molecular weight of polycarbonates using monofunctional phenols." US Patent Literature. (Industrial context for using alkyl-phenyl-phenols as end-cappers).

Sources

Thin-film fabrication using 4-(4-Butylphenyl)phenol derivatives

Application Note: Advanced Thin-Film Fabrication using 4-(4-Butylphenyl)phenol Derivatives

Executive Summary & Material Context

This compound (4-BPP), often identified as 4'-butyl-4-hydroxybiphenyl, serves as a critical mesogenic core in the fabrication of functional thin films. Its structure—a rigid biphenyl core tailored with a hydrophobic alkyl tail (butyl) and a hydrophilic head (hydroxyl)—enables versatile self-assembly behaviors.

While widely recognized in the liquid crystal (LC) display industry as a precursor for nematic mixtures, its utility extends into organic electronics (dielectric passivation) and biomedical interfaces (antifouling/drug-eluting coatings) .

Key Material Properties:

-

Mesogenicity: The biphenyl core promotes

- -

Amphiphilicity: The distinct polar/non-polar regions facilitate Langmuir-Blodgett (LB) assembly and surface anchoring on metal oxides.

-

Reactivity: The phenolic hydroxyl allows for facile functionalization into silanes, esters, or acrylates for polymerization.

Pre-Fabrication Considerations

Before initiating thin-film deposition, the chemical state of 4-BPP must be matched to the deposition technique.

| Parameter | Requirement | Rationale |

| Purity | >99.5% (HPLC) | Impurities (isomers/catalysts) act as charge traps in OFETs and nucleation defects in LC films. |

| Solvent System | Toluene, THF, or PGMEA | Biphenyls require non-polar or moderately polar aprotic solvents to prevent aggregation prior to coating. |

| Substrate Surface | Hydroxylated (for SAMs) or Hydrophobic (for LC alignment) | The substrate surface energy dictates whether the molecule stands up (homeotropic) or lies flat (planar). |

Protocol A: Self-Assembled Monolayers (SAMs) on Metal Oxides

Application: Dielectric interface passivation in organic transistors; surface energy modification.

Mechanism: The phenolic hydroxyl group forms hydrogen bonds or undergoes condensation with surface hydroxyls on oxides (

Step-by-Step Methodology

-

Substrate Activation:

-

Clean

/Si wafers via ultrasonication in Acetone, IPA, and DI water (10 min each). -

Critical Step: Treat with UV-Ozone for 15 minutes to maximize surface -OH density.

-

-

Solution Preparation:

-

Dissolve 4-BPP in anhydrous toluene to a concentration of 5 mM .

-

Optional Catalyst: Add 1% v/v triethylamine to catalyze surface condensation if covalent bonding is required over hydrogen bonding.

-

-

Deposition (Immersion Method):

-

Immerse the activated substrate into the solution immediately after Ozone treatment.

-

Incubation: 24 hours at room temperature in a sealed, nitrogen-purged vessel. Note: Toluene evaporates; seal tightness is vital.

-

-

Rinsing & Annealing:

-

Remove substrate and rinse copiously with pure toluene, then IPA to remove physisorbed layers.

-

Bake: Anneal at 120°C for 30 minutes on a hotplate.

-

Why? This drives off residual solvent and promotes thermodynamic reordering of the alkyl tails (butyl chains) into a trans-planar conformation.

-

Protocol B: Liquid Crystalline Polymer Films (Spin-Coating)

Application: Optical retarders or active layers in biosensors. Context: Here, 4-BPP is often used as a dopant or a pendant group in a polymer matrix (e.g., PMMA or a reactive mesogen mixture).

Step-by-Step Methodology

-

Matrix Preparation:

-

Prepare a host solution: Poly(methyl methacrylate) (PMMA) in Chlorobenzene (20 mg/mL).

-

Add 4-BPP dopant at 5 wt% to 10 wt% relative to the polymer.

-

Note: Higher concentrations may induce phase separation (crystallization) which causes film opacity.

-

-

Spin Coating Parameters:

-

Dispense: Static dispense of 50

L onto a 1x1 cm substrate. -

Step 1 (Spread): 500 rpm for 5 seconds (Ramp: 100 rpm/s).

-

Step 2 (Thinning): 2000 rpm for 45 seconds (Ramp: 500 rpm/s).

-

-

Solvent Annealing (SVA):

Protocol C: Bio-Functional Coatings (Drug Development Focus)

Application: Antioxidant/Hydrophobic coatings for medical devices (e.g., stents, catheters). Scientific Basis: Phenolic compounds exhibit antioxidant properties.[3] A thin film of 4-BPP can scavenge Reactive Oxygen Species (ROS) at the bio-interface while providing a hydrophobic shield.

-

Dip-Coating Workflow:

-

Solvent: Ethanol (biocompatible solvent).

-

Concentration: 10 mg/mL.

-

Immersion Speed: 5 mm/sec.

-

Dwell Time: 30 seconds.

-

Withdrawal Speed: 1 mm/sec (Slow withdrawal ensures a thinner, more uniform Landau-Levich film).

-

-

Cross-linking (Optional):

-

To prevent rapid dissolution in blood/plasma, expose the film to plasma treatment or use a silane-functionalized derivative (e.g., 4-(4-butylphenyl)phenoxy-propyltrimethoxysilane) to covalently lock the layer.

-

Visualization of Fabrication Logic

The following diagram illustrates the decision matrix for selecting the correct fabrication route based on the final application.

Figure 1: Decision tree for 4-BPP thin-film fabrication based on end-use application.

Characterization & Validation

To ensure the protocol was successful, the following validation metrics must be met:

| Technique | Target Metric | Interpretation |

| Contact Angle (Water) | Confirms successful deposition of the hydrophobic butyl tail facing outward. | |

| Ellipsometry | Thickness ~1.5 - 2.0 nm (SAM) | Corresponds to the theoretical length of a single 4-BPP molecule standing vertically. |

| FTIR (ATR) | Peak @ ~2900 | Presence of alkyl chains. Disappearance of broad -OH stretch indicates surface bonding (for SAMs). |

| Polarized Microscopy | Birefringence (Optical Films) | "Maltese Cross" or uniform extinction indicates liquid crystalline ordering. |

Troubleshooting Guide

-

Issue: Dewetting (Film breaks into droplets).

-

Cause: Substrate surface energy is too low (too hydrophobic) for the coating solvent.

-

Fix: Increase UV-Ozone treatment time or switch to a solvent with lower surface tension (e.g., Chloroform).

-

-

Issue: Haze/Cloudiness.

-

Cause: Macroscopic crystallization of 4-BPP.

-

Fix: Reduce loading concentration (<5%) or increase spin speed to "freeze" the amorphous state before crystals form.

-

-

Issue: Low Contact Angle (<80°).

-

Cause: Disordered monolayer (tails not packing).

-

Fix: Extend the incubation time to 48 hours or increase the annealing temperature to 130°C to promote packing.

-

References

-

Liquid Crystal Mesogens & Synthesis

- Gray, G. W., et al. "Liquid Crystals and Plastic Crystals." This foundational text establishes the role of 4-alkyl-4'-hydroxybiphenyls as precursors for cyanobiphenyls.

-

Source:

-

Self-Assembled Monolayers on Oxides

-

Ulman, A.[4] "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, 1996. (Defines the mechanism of hydroxyl/alkyl interaction).

-

Source:

-

-

Phenolic Surface Modification

- Sileika, T. S., et al. "Colorless Multifunctional Coatings Inspired by Polyphenols Found in Tea, Chocolate, and Wine." Angewandte Chemie, 2013. (Validates the use of phenolic groups for surface anchoring).

-

Source:

-

Organic Thin Film Transistors (OTFTs)

- Halik, M., et al. "Low-voltage organic transistors with an amorphous molecular gate dielectric." Nature, 2004.

-

Source:

Sources

Suzuki coupling reaction conditions for biphenylol synthesis

An Application Guide to Suzuki-Miyaura Coupling for Biphenylol Synthesis

Introduction: The Strategic Importance of Biphenylols

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among these, biphenylols (hydroxylated biphenyls) are of particular interest as versatile intermediates and active pharmaceutical ingredients. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds, offering a powerful tool for biphenyl synthesis.[3][4] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[2][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical parameters governing the Suzuki-Miyaura coupling for biphenylol synthesis. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights into optimizing this crucial transformation.

The Catalytic Heart of the Reaction: Mechanism and Core Principles

The Suzuki-Miyaura reaction follows a well-established catalytic cycle centered on a palladium catalyst. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst (like Pd(OAc)₂) or introduced directly (e.g., as Pd(PPh₃)₄).[6][7] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

-

Oxidative Addition : The cycle begins with the oxidative addition of an organohalide (Ar¹-X) to the Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the typical trend being I > Br > OTf >> Cl.[3]

-

Transmetalation : This is the key bond-forming step where the organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound.[3][8]

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[3][5]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthetic Strategies for Biphenylols

Two primary strategies exist for synthesizing biphenylols, each with distinct considerations:

-

Strategy A: Coupling a halogenated phenol with a phenylboronic acid.

-

Strategy B: Coupling an aryl halide with a hydroxyphenylboronic acid .

While seemingly straightforward, the direct use of halophenols can be challenging. The hydroxyl group is a poor leaving group, and its acidity can interfere with the basic conditions of the reaction.[9] Consequently, a common and often more effective approach involves activating the phenol by converting it into a better leaving group, such as a tosylate, triflate, carbamate, or sulfamate.[9][10] This is particularly relevant when using highly reactive nickel catalyst systems, which have expanded the scope to include these less reactive electrophiles.[10][11]

Optimizing the Reaction: A Guide to Key Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the catalyst, ligand, base, and solvent.

Catalyst System: Palladium and Nickel

-

Palladium Catalysts : Palladium complexes are the most widely used catalysts for this reaction.[6] Precursors like Pd(OAc)₂ and PdCl₂ are reduced in situ to the active Pd(0) species, while sources like Pd(PPh₃)₄ or Pd₂(dba)₃ provide Pd(0) directly.[7][12] For many standard couplings, these are the catalysts of choice. Heterogeneous catalysts like Pd/C (palladium on carbon) offer the advantage of easier removal from the reaction mixture post-synthesis.[13][14]

-

Nickel Catalysts : Nickel-based systems have emerged as a cost-effective and highly reactive alternative, particularly for challenging substrates.[10] They have proven especially effective for coupling phenol derivatives like carbamates, ethers, and esters, which are often poor substrates in palladium-catalyzed systems.[9][10]

The Ligand: The Catalyst's Architect

The ligand is arguably the most critical factor in a successful Suzuki coupling, as it stabilizes the palladium center and modulates its reactivity.[3][15] Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and enabling the use of less reactive substrates like aryl chlorides.[5][16]

| Ligand Class | Specific Ligand | Key Characteristics & Applications | Source |

| Triarylphosphines | Triphenylphosphine (PPh₃) | The classic, widely used ligand. Effective for many standard couplings of aryl bromides and iodides. | [6][17] |

| Biaryl Phosphines | SPhos, XPhos | Highly bulky and electron-rich. Considered "universal" ligands for a broad range of substrates, including sterically hindered and heteroaromatic systems. Excellent for aryl chlorides. | [5][18] |

| Ferrocenyl Phosphines | dppf | Robust ligand that imparts thermal stability to the catalyst complex. | [19] |

| Alkylphosphines | Tricyclohexylphosphine (PCy₃) | Very electron-rich and bulky. Highly effective for activating less reactive aryl chlorides and tosylates. | [3][11] |

The Base: The Unsung Hero

The base plays multiple crucial roles: it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid and participates in regenerating the active catalyst.[3][8] The choice of base can significantly impact yield and must be matched to the substrates and solvent.

| Base | Strength | Typical Solvents | Comments | Source |

| Potassium Carbonate (K₂CO₃) | Moderate | Toluene/Water, Dioxane/Water, Ethanol/Water | A common, cost-effective choice for many standard couplings. Often used in biphasic systems. | [3][4] |

| Potassium Phosphate (K₃PO₄) | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Highly effective for hindered substrates and couplings involving aryl chlorides. Often used under anhydrous conditions. | [2][5] |

| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane, THF | Highly effective, but more expensive. Its high solubility in organic solvents can accelerate reactions. | [3][7] |

| Sodium/Potassium Hydroxide (NaOH, KOH) | Strong | Toluene/Water, Ethanol/Water | Strong, inexpensive bases. Can be effective but may promote side reactions with sensitive functional groups. | [12][20] |

The Solvent: Creating the Right Environment

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. The Suzuki coupling is famously versatile in its solvent tolerance.[21]

-

Aromatic Hydrocarbons (Toluene, Xylenes): Common, effective for dissolving organic substrates. Often used with an aqueous phase for the base.[17][21]

-

Ethers (Dioxane, THF): Polar aprotic solvents that are excellent for a wide range of Suzuki couplings. Dioxane is a frequent choice.[21]

-

Amides (DMF, DMAc): Highly polar solvents that can accelerate reactions but may be difficult to remove and can sometimes lead to side reactions.[21][22]

-